3-Cyclohexylthiane
Description
3-Cyclohexylthiane is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring (C₅H₁₀S) substituted with a cyclohexyl group at the 3-position. This compound belongs to the broader class of thioethers (sulfides), where sulfur replaces the oxygen atom in ethers. Its structure confers unique physicochemical properties, such as moderate polarity, thermal stability, and reactivity typical of sulfides, including susceptibility to oxidation.
Properties
CAS No. |
61639-13-2 |
|---|---|
Molecular Formula |
C11H20S |
Molecular Weight |
184.34 g/mol |
IUPAC Name |
3-cyclohexylthiane |
InChI |
InChI=1S/C11H20S/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h10-11H,1-9H2 |
InChI Key |
PPUJJIBLCWDZDN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2CCCSC2 |
Canonical SMILES |
C1CCC(CC1)C2CCCSC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Polarity: Cyclohexylamine (amine) > Cyclohexanone (ketone) > this compound (sulfide).
- Reactivity : Cyclohexylamine participates in acid-base reactions, while this compound is prone to oxidation (e.g., forming sulfoxides or sulfones) .
2.2 Sulfur-Containing Analogs
Key Differences :
- Oxidation Sensitivity : Thiols (e.g., 1-Decanethiol) oxidize more readily than thianes.
- Thermal Stability : DAST’s fluorinated structure enhances stability compared to this compound.
2.3 Halogenated Cyclohexenes
Key Differences :
- Electrophilicity : 3-Chlorocyclohexene undergoes nucleophilic substitution, while this compound’s sulfur enables radical or oxidative pathways.
- Applications : Halogenated cyclohexenes are used in organic synthesis, whereas thianes serve as intermediates in catalytic processes .
Research Findings and Data Gaps
- Catalytic Applications : this compound derivatives are oxidized efficiently in catalytic systems, similar to 3-arylthio-lapachones, suggesting utility in redox-active drug design .
- Structural Insights: Compared to cyclohexanone or cyclohexylamine, this compound’s sulfur atom lowers polarity, impacting solubility in nonpolar solvents.
- Data Limitations : Specific thermodynamic data (e.g., melting/boiling points) for this compound are absent in the provided evidence, necessitating extrapolation from analogs like 3-Chlorocyclohexene (MW 116.59 g/mol ).
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